![molecular formula C20H11N3O3 B12342575 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12342575.png)
3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that integrates a quinoline moiety, an oxadiazole ring, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the oxadiazole ring and finally the chromenone structure. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating various diseases, including cancer and infectious diseases, due to its bioactive properties.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. The oxadiazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s bioactive effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring also show bioactive properties and are used in medicinal chemistry.
Chromenone derivatives: These compounds are known for their antioxidant and anti-inflammatory properties.
Uniqueness
What sets 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one apart is the combination of these three moieties in a single molecule, providing a unique set of chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one or two of these moieties .
Properties
Molecular Formula |
C20H11N3O3 |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
3-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C20H11N3O3/c24-20-15(11-13-4-1-2-6-17(13)25-20)19-23-22-18(26-19)14-7-8-16-12(10-14)5-3-9-21-16/h1-11H |
InChI Key |
HINWPYFUPJOCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342497.png)
![(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342505.png)
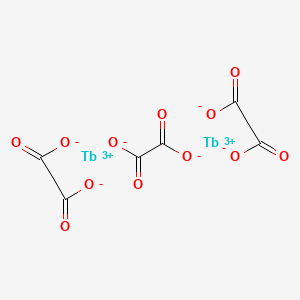
![N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide](/img/structure/B12342508.png)
![Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B12342511.png)
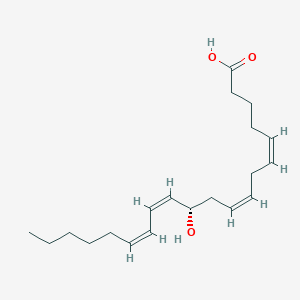
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12342515.png)
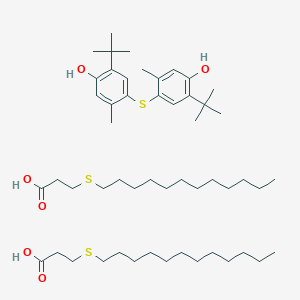
![(2Z)-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12342537.png)

![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12342561.png)
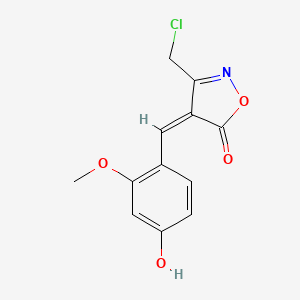
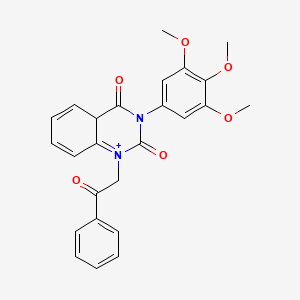
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12342588.png)
